5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1-(propan-2-yl)piperidine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 1-(propan-2-yl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Substitution: Formation of 5-azido-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide or 5-thio-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study the function of specific proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the presence of the piperidine ring, which can confer specific biological activity and selectivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11(2)19-8-6-13(7-9-19)18-16(20)14-10-12(17)4-5-15(14)21-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWMHJZMXDLWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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